1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone
Overview
Description
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is a useful research compound. Its molecular formula is C19H22O and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Spectroscopy
- Fluorescence and Absorption Behavior : The molecule 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), structurally similar to 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone, demonstrates significant edge-excitation red-shift in fluorescence within a rigid ethanol medium. The red shift in the absorption band as temperature decreases is attributed to microscopic solvent heterogeneity, providing insights into the photophysical behavior of similar compounds (Ghoneim, 2001).
Chemical Structure and Computational Studies
- X-ray Structures and Computational Studies : Cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, which have structural similarities to the subject compound, have been characterized using various spectroscopic methods and X-ray diffraction. Computational studies using DFT and TDDFT methods provide a detailed understanding of bond lengths and angles, highlighting the importance of structural analysis in understanding similar compounds (Nycz et al., 2010).
Green Chemistry and Synthesis Methods
- Microwave-Assisted Green Synthesis : Emphasizing the importance of green chemistry, the microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, similar in structure to the subject compound, is highlighted. The use of water as a solvent and microwave procedures underlines the industrial relevance of environmentally friendly synthesis methods (Soares et al., 2015).
Pharmacological Applications and Computational Studies
- Design and Pharmacological Evaluation : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which share structural characteristics with the compound , are noteworthy for their pharmacological evaluations. Computational studies including QSAR and docking studies provide insights into their potential antipsychotic activity, emphasizing the role of computational methods in drug design (Bhosale et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412822 | |
Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-38-3 | |
Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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